Product packaging for Hexylmethyldichlorosilane(Cat. No.:CAS No. 14799-94-1)

Hexylmethyldichlorosilane

Cat. No.: B078623
CAS No.: 14799-94-1
M. Wt: 199.19 g/mol
InChI Key: KKRMHVJQWMXYBZ-UHFFFAOYSA-N
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Description

Hexylmethyldichlorosilane is a versatile organosilane reagent featuring a hexyl chain and two highly reactive chlorine atoms. Its primary research value lies in its application as a surface modifying agent and a key synthetic intermediate in materials science. The compound acts as a silane coupling agent, where the dichlorosilane group readily hydrolyzes to form silanols that condense with hydroxylated surfaces (e.g., glass, silicon, metals), creating a stable, covalently bound monolayer. The appended hexyl group confers pronounced hydrophobicity and specific surface properties to the modified substrate. This mechanism is exploited in the creation of hydrophobic coatings, in the passivation of surfaces, and in the preparation of stationary phases for chromatography. Furthermore, this compound serves as a precursor for the synthesis of more complex siloxane-based polymers and dendrimers. Its asymmetric structure (one methyl, one hexyl) allows for tailored steric and electronic environments in molecular systems. Researchers utilize this compound to engineer surfaces with specific wettability, to improve compatibility between organic and inorganic phases in composite materials, and to develop advanced nanomaterials with customized functionalities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16Cl2Si B078623 Hexylmethyldichlorosilane CAS No. 14799-94-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dichloro-hexyl-methylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16Cl2Si/c1-3-4-5-6-7-10(2,8)9/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKRMHVJQWMXYBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC[Si](C)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

88002-83-9
Record name Silane, dichlorohexylmethyl-, homopolymer
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DSSTOX Substance ID

DTXSID90884770
Record name Silane, dichlorohexylmethyl-
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Molecular Weight

199.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

14799-94-1
Record name Dichlorohexylmethylsilane
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Hexylmethyldichlorosilane
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Record name Silane, dichlorohexylmethyl-
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Record name Silane, dichlorohexylmethyl-
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Record name HEXYLMETHYLDICHLOROSILANE
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Chemical Reactivity and Transformative Reactions of Hexylmethyldichlorosilane

Hydrolysis and Condensation

Hexylmethyldichlorosilane reacts rapidly with water in a process called hydrolysis. researchgate.netgelest.com The chlorine atoms are replaced with hydroxyl groups, which then undergo condensation to form polysiloxanes. This reaction is fundamental to the formation of silicone polymers.

Alcoholysis and Etherification

In the presence of alcohols, this compound undergoes alcoholysis to form alkoxy-substituted silanes. This reaction is a key step in the creation of various silicone-based materials with tailored properties.

Formation of Siloxanes and Silicones

Through controlled hydrolysis and condensation reactions, this compound is used as a monomer in the synthesis of silicone polymers. googleapis.com The incorporation of the hexyl group can influence the properties of the final silicone product, such as its viscosity and thermal stability. vdoc.pub

Applications in Advanced Materials Science

Surface Modification and Silylation

Silylating agents are used to replace active hydrogens on the surface of materials with a trisubstituted silyl (B83357) group. researchgate.net This surface modification can be used for various purposes, including analysis, adhesion, and water repellence on inorganic mineral surfaces. researchgate.net Organosilanes like this compound can be used to create hydrophobic surfaces. proquest.comresearchgate.net

Precursor for Chemical Vapor Deposition (CVD)

Organosilane precursors are used in deposition methods like chemical vapor deposition (CVD) and atomic layer deposition (ALD) to create silicon-containing films. google.comsigmaaldrich.com These films have applications in the semiconductor industry. evonik.com

Role in Polymer and Composite Formulation

Difunctional silanes like this compound are fundamental monomers in the production of a wide range of silicone polymers. googleapis.com The properties of the resulting silicone can be tuned by the choice of the organic groups attached to the silicon atom. vdoc.pub

Organosilane coupling agents act as a bridge between the reinforcement material and the polymer matrix in composites. researchgate.net They form covalent bonds with both the inorganic filler and the organic resin, leading to improved material properties. nih.govnih.govdakenchem.com

Derivatives of this compound are used in personal care formulations. patsnap.com For instance, they can be used for the surface treatment of inorganic nanoparticles like zinc oxide and titanium dioxide, which are common ingredients in sunscreens. google.com

Silanes are utilized in architectural coatings and as water repellents for masonry. gelest.comscribd.com Formulations for spray applications often involve alcohol solutions or continuously hydrolyzed aqueous solutions of silanes. gelest.com

Analytical Characterization Methodologies for Hexylmethyldichlorosilane and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the primary tool for elucidating the precise molecular structure of Hexylmethyldichlorosilane. By probing the interactions of the molecule with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) provide a detailed picture of the atomic arrangement and bonding.

NMR spectroscopy is an indispensable technique for the structural analysis of organosilicon compounds, offering detailed information about the hydrogen, carbon, and silicon atomic environments. rsc.org The analysis of ¹H, ¹³C, and ²⁹Si NMR spectra provides unambiguous confirmation of the structure of this compound.

¹H NMR Spectroscopy : The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the methyl group directly attached to the silicon atom and the various methylene (B1212753) (CH₂) groups of the hexyl chain, as well as the terminal methyl (CH₃) group of the hexyl chain. The signal for the Si-CH₃ protons would appear as a sharp singlet, shifted downfield compared to alkanes due to the influence of the silicon atom. The protons on the hexyl chain would exhibit characteristic multiplets resulting from spin-spin coupling with adjacent protons.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. oregonstate.edulibretexts.org The carbon of the Si-CH₃ group will have a characteristic chemical shift, while the six carbons of the hexyl chain will each produce a distinct signal. nmrdb.orgyoutube.com The chemical shifts are influenced by the proximity to the electronegative silicon and chlorine atoms. Quaternary carbons, those with no attached hydrogens, typically show weaker signals. youtube.com

²⁹Si NMR Spectroscopy : ²⁹Si NMR is particularly powerful for characterizing organosilicon compounds, as the chemical shift is highly sensitive to the substituents on the silicon atom. huji.ac.il For this compound, a single resonance is expected in the ²⁹Si NMR spectrum. The presence of two chlorine atoms directly bonded to the silicon atom significantly influences the chemical shift, typically moving it to a distinct region compared to other silanes like alkoxysilanes or alkylsilanes. rsc.orgresearchgate.netunige.ch The chemical shift provides direct evidence of the dichloromethylsilyl functional group.

Below is a table summarizing the predicted NMR chemical shifts for this compound.

NucleusGroupPredicted Chemical Shift (ppm)Multiplicity
¹H Si-CH₃~0.8 - 1.0Singlet
Si-CH₂-(CH₂)₄-CH₃~1.0 - 1.2Multiplet
Si-CH₂-(CH₂)₄-CH₃~1.2 - 1.5Multiplet
Si-(CH₂)₅-CH₃~0.8 - 0.9Triplet
¹³C Si-CH₃~5 - 10Quartet
Si-CH₂-(CH₂)₄-CH₃~20 - 25Triplet
Si-CH₂-CH₂-(CH₂)₃-CH₃~30 - 35Triplet
Si-(CH₂)₂-CH₂-(CH₂)₂-CH₃~22 - 27Triplet
Si-(CH₂)₃-CH₂-CH₂-CH₃~31 - 36Triplet
Si-(CH₂)₄-CH₂-CH₃~22 - 27Triplet
Si-(CH₂)₅-CH₃~13 - 15Quartet
²⁹Si SiCl₂(CH₃)(C₆H₁₃)~30 - 35Singlet

Note: Predicted values are based on typical chemical shift ranges for similar organosilane structures. Actual experimental values may vary based on solvent and other experimental conditions.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by detecting their characteristic vibrational frequencies. gelest.comnih.gov For this compound, these techniques can confirm the presence of key bonds such as Si-Cl, Si-C, C-H, and Si-CH₃.

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations. gelest.com The IR spectrum of this compound would display strong C-H stretching vibrations from the methyl and hexyl groups. The Si-CH₃ group gives rise to a characteristic symmetric deformation (umbrella mode). Critically, the Si-Cl bonds produce strong stretching vibrations in the lower frequency region of the spectrum, providing clear evidence for the dichlorosilane (B8785471) moiety. gelest.com

Raman Spectroscopy : Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. rsc.org It is particularly effective for detecting symmetric vibrations and bonds that are weakly active in the IR spectrum. The Si-C symmetric stretch is often strong in the Raman spectrum. The Si-Cl symmetric stretching vibration also provides a characteristic Raman signal, confirming the findings from IR spectroscopy.

The following table lists the expected characteristic vibrational frequencies for this compound.

Bond/GroupVibrational ModeExpected Wavenumber (cm⁻¹) (IR)Expected Wavenumber (cm⁻¹) (Raman)
C-H (alkyl)Stretching2850 - 2960 (strong)2850 - 2960 (strong)
CH₂Bending (Scissoring)~1465 (medium)~1465 (weak)
Si-CH₃Symmetric Deformation~1260 (strong)~1260 (weak)
Si-CH₃Rocking~800 (strong)~800 (medium)
Si-C (Hexyl)Stretching600 - 800 (variable)600 - 800 (strong)
Si-Cl₂Asymmetric Stretching520 - 580 (strong)520 - 580 (weak, polarized)
Si-Cl₂Symmetric Stretching460 - 510 (strong)460 - 510 (strong, polarized)

Note: Wavenumber ranges are based on established correlations for organosilicon compounds. gelest.com

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a molecule by measuring its mass-to-charge ratio (m/z). wikipedia.org It also provides structural information through the analysis of fragmentation patterns. libretexts.orgyoutube.com

Upon ionization, typically through electron impact (EI), the this compound molecule forms a molecular ion (M⁺). This ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. wikipedia.org The analysis of these fragments helps to piece together the original structure.

Key fragmentation pathways for this compound would include:

Loss of a methyl group (-CH₃) : Resulting in an [M-15]⁺ ion.

Loss of a chlorine atom (-Cl) : Resulting in an [M-35]⁺ or [M-37]⁺ ion, depending on the chlorine isotope.

Alpha-cleavage : Cleavage of the C-C bond adjacent to the silicon atom, leading to the loss of a pentyl radical (•C₅H₁₁) and formation of a stable silicon-containing cation.

Loss of the hexyl chain (-C₆H₁₃) : Resulting in an [M-85]⁺ ion, which would be the [CH₃SiCl₂]⁺ fragment.

The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be evident in the molecular ion and all chlorine-containing fragments, providing a clear signature for the presence of dichlorosilane.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography is essential for separating components of a mixture, making it ideal for assessing the purity of this compound and for monitoring the progress of reactions where it is a reactant or product.

Given its volatility, this compound is perfectly suited for analysis by Gas Chromatography (GC). wasson-ece.comnih.gov In GC, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column.

Gas Chromatography (GC) : For the analysis of chlorosilanes, a non-polar or semi-polar capillary column is typically used. researchgate.net Common stationary phases like those based on polysiloxanes (e.g., VF-5ms) are effective. researchgate.net A Flame Ionization Detector (FID) can be used for quantification, providing high sensitivity for organic compounds. Due to the reactive nature of chlorosilanes, care must be taken to ensure the entire GC system, from the injector to the detector, is inert and free of moisture to prevent sample degradation. wasson-ece.comresearchgate.net

GC-Mass Spectrometry (GC-MS) : Coupling a gas chromatograph to a mass spectrometer provides a powerful two-dimensional analytical technique. hpst.czbrjac.com.br GC separates the components of a mixture, and the MS provides positive identification of each component as it elutes from the column based on its mass spectrum and fragmentation pattern. silcotek.comusda.gov This is the definitive method for identifying impurities and reaction byproducts in a sample of this compound. thermofisher.com

While direct analysis of the highly volatile and moisture-sensitive this compound by High-Performance Liquid Chromatography (HPLC) is not practical, HPLC is an essential tool for analyzing its less volatile or non-volatile derivatives. exmere.eu

For instance, if this compound is hydrolyzed to form silanols and subsequently condensed to form siloxanes, these higher molecular weight, less volatile products can be readily analyzed by HPLC. Reversed-phase HPLC, using a C18 or similar column, is commonly employed for the separation of these more polar derivatives.

In some cases, derivatization may be necessary to make the analytes detectable by common HPLC detectors like a UV-Vis detector, especially if the derivatives lack a chromophore. greyhoundchrom.comresearchgate.net This involves reacting the silanol (B1196071) or other derivatives with a reagent to attach a UV-active tag. HPLC is therefore crucial for monitoring the reactions of this compound that lead to the formation of polymeric or functionalized materials.

Elemental Analysis and Silicon-Specific Detection Methods

The precise quantification and detection of silicon are paramount in characterizing materials modified with this compound and its derivatives. Elemental analysis techniques provide the fundamental data on the silicon content, which is crucial for verifying the successful incorporation of the silane (B1218182) moiety and for understanding the extent of surface modification. Silicon-specific detection methods offer the sensitivity and selectivity required for both bulk and trace-level analysis.

Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES) for Silicon Quantification

Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES), also known as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), is a robust and widely utilized technique for determining the elemental composition of various samples, including the quantification of silicon in organosilicon compounds. researchgate.netberkeley.edu The method involves introducing a sample into a high-temperature argon plasma, which excites the atoms of the elements present. berkeley.edu As these excited atoms relax to their ground state, they emit light at characteristic wavelengths, and the intensity of this emission is directly proportional to the concentration of the element in the sample. berkeley.edu

For the analysis of materials containing this compound derivatives, ICP-AES offers a reliable method for quantifying the total silicon content. This is particularly useful in assessing the efficiency of grafting reactions or the concentration of silane in a formulation. The sample preparation for organosilicon compounds may require specific protocols to ensure complete decomposition and accurate measurement, as some organic silicon compounds can be volatile. toray-research.co.jp One study introduced a method for determining micro amounts of silicon in organo-silicon compounds in hydrofining feedstock using ICP-AES, highlighting an analytical precision of 4.53% and a recovery rate of 101-107.8%. researchgate.net

The selection of appropriate analytical spectral lines is crucial to avoid spectral interferences from other elements in the sample matrix. wuxiapptec.com Modern ICP-AES instruments are often equipped with software that helps in selecting optimal wavelengths and correcting for potential interferences, ensuring accurate silicon quantification. berkeley.edu

Table 1: ICP-AES Operating Parameters for Silicon Quantification

Parameter Typical Value/Condition
RF Power 1.1 - 1.5 kW
Plasma Gas Flow Rate 10 - 15 L/min
Auxiliary Gas Flow Rate 0.5 - 1.5 L/min
Nebulizer Gas Flow Rate 0.5 - 1.0 L/min
Sample Uptake Rate 1 - 2 mL/min
Viewing Configuration Axial or Radial

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Trace Analysis

When the concentration of silicon or other elements is extremely low, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the preferred analytical technique. shimadzu.com ICP-MS combines a high-temperature ICP source with a mass spectrometer. The ICP source atomizes and ionizes the sample, and the resulting ions are then passed into the mass spectrometer, which separates them based on their mass-to-charge ratio. wuxiapptec.com This allows for the detection of elements at parts-per-trillion (ppt) levels, making it significantly more sensitive than ICP-AES. shimadzu.com

In the context of this compound, ICP-MS is invaluable for trace analysis, such as detecting trace metal impurities in the silane reagent itself or quantifying very low levels of silicon on a modified surface. pv-tech.orgbalazs.com The high sensitivity of ICP-MS is a major advantage, along with its ability to perform isotopic analysis. wikipedia.org However, the technique is also susceptible to interferences, particularly from the argon plasma and atmospheric gases, which can obscure the detection of certain elements. wikipedia.org For instance, the analysis of silicon by quadrupole ICP-MS can be challenging due to background signals from the quartz components of the instrument and spectral interferences on silicon's analytical masses. nih.gov To overcome these challenges, techniques such as the use of reaction or collision cells are often employed. nih.gov

Sample preparation for ICP-MS is critical, especially for siliceous materials, as it can be a source of contamination. pv-tech.org For solid samples, chemical decomposition is necessary, which can introduce external contaminants if not performed carefully. pv-tech.org

Table 2: Comparison of ICP-AES and ICP-MS for Silicon Analysis

Feature ICP-AES ICP-MS
Principle Atomic Emission Mass Spectrometry
Sensitivity parts-per-million (ppm) parts-per-trillion (ppt)
Detection Limits Higher Lower
Cost Lower Higher
Throughput High High
Interferences Spectral Isobaric, Polyatomic

| Primary Use | Quantification of major and minor elements | Trace and ultra-trace element analysis |

Surface Characterization Techniques for Modified Materials

The modification of material surfaces with this compound is intended to alter their surface properties. Therefore, a suite of surface-sensitive analytical techniques is essential to confirm the presence of the silane layer and to characterize its impact on the surface's chemical and physical characteristics.

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a powerful surface-sensitive technique used to determine the elemental composition and chemical state of the top 1-10 nanometers of a surface. mdpi.comrockymountainlabs.com This makes it an ideal tool for analyzing surfaces modified with a thin layer of this compound. The technique involves irradiating the surface with X-rays, which causes the emission of core-level electrons. eag.com The kinetic energy of these emitted photoelectrons is measured, and from this, their binding energy can be calculated. The binding energy is characteristic of the element and its chemical environment. eag.com

For a surface treated with this compound, XPS can provide several key pieces of information:

Elemental Composition: Survey scans can confirm the presence of silicon, carbon, and oxygen (from the hydrolysis and condensation of the silane) on the surface and determine their relative atomic concentrations. researchgate.net The presence of chlorine can also be detected if the dichlorosilane has not fully reacted or been washed away.

Chemical State of Silicon: High-resolution scans of the Si 2p region can distinguish between different silicon bonding states. nih.gov For example, it is possible to differentiate between the silicon in the silane (Si-C bonds) and silicon in a silica (B1680970) substrate (Si-O bonds). nih.gov This information is crucial for understanding the structure of the grafted silane layer.

Layer Thickness: By analyzing the attenuation of the substrate signal by the silane overlayer, the thickness of the silane layer can be estimated, typically up to around 10 nm. mdpi.com

XPS analysis of silane-treated surfaces has been widely reported in the literature, demonstrating its utility in confirming the covalent attachment of silanes and characterizing the resulting surface chemistry. strath.ac.ukresearchgate.net

Atomic Force Microscopy (AFM) for Surface Topography and Properties

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a surface at the nanoscale. rsc.org It works by scanning a sharp tip, attached to a flexible cantilever, over the sample surface. The deflection of the cantilever due to forces between the tip and the surface is measured, allowing for the generation of a topographical map. oamjms.eu

In the context of surfaces modified with this compound, AFM is used to:

Visualize Surface Morphology: AFM can reveal changes in the surface topography resulting from the silanization process. It can show whether the silane forms a smooth, uniform monolayer or if it aggregates into islands or clusters. wiley.com

Measure Surface Roughness: Quantitative analysis of AFM images can provide parameters such as the root-mean-square (RMS) roughness of the surface. wiley.comnih.gov This is important as the surface roughness can influence properties like hydrophobicity and adhesion.

Probe Mechanical Properties: In addition to topography, AFM can be operated in different modes to measure local mechanical properties such as adhesion and modulus, providing further insight into the nature of the silane coating. wiley.com

Studies have shown that the conditions of the silanization process, such as temperature and reaction time, can significantly affect the resulting surface morphology as observed by AFM. nih.gov For instance, uncontrolled silanization can lead to the formation of a thick and rough surface due to polymerization. wiley.com

Contact Angle Goniometry for Hydrophobicity/Hydrophilicity Assessment

Contact Angle Goniometry is a technique used to measure the contact angle of a liquid droplet on a solid surface. acs.org The contact angle is the angle at which the liquid-vapor interface meets the solid-liquid interface and is a direct measure of the wettability of the surface by the liquid. aalto.fi For a water droplet, a high contact angle (>90°) indicates a hydrophobic (water-repellent) surface, while a low contact angle (<90°) indicates a hydrophilic (water-attracting) surface. researchgate.net

The primary purpose of treating many surfaces with this compound is to increase their hydrophobicity. Contact angle goniometry is, therefore, a crucial technique for evaluating the effectiveness of the silanization treatment. acs.org The measurement is typically performed by placing a small droplet of water on the surface and capturing an image of the droplet profile. acs.org Software is then used to measure the angle between the solid surface and the tangent to the droplet at the three-phase contact point.

The change in water contact angle before and after treatment with this compound provides a clear indication of the modification of the surface's wetting properties. An increase in the water contact angle confirms the successful grafting of the hydrophobic hexyl and methyl groups onto the surface. nih.gov The stability of the hydrophobic coating can also be assessed by measuring the contact angle over time or after exposure to different environmental conditions. nih.gov

Theoretical and Computational Studies of Hexylmethyldichlorosilane Systems

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of molecules like hexylmethyldichlorosilane. These methods allow for the accurate prediction of molecular geometries, electronic charge distributions, and the energetics of chemical reactions.

The electronic structure of this compound is characterized by a central silicon atom bonded to a methyl group, a hexyl group, and two chlorine atoms. DFT calculations can be used to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. The silicon atom typically adopts a distorted tetrahedral geometry.

The analysis of Mulliken atomic charges reveals the charge distribution across the molecule, highlighting the electronegativity differences between atoms. The silicon atom, being less electronegative than the chlorine atoms, carries a partial positive charge, while the chlorine atoms are partially negative. This charge polarization is crucial for understanding the molecule's reactivity, particularly its susceptibility to nucleophilic attack at the silicon center. The hexyl and methyl groups, being electron-donating relative to chlorine, also influence the electronic environment of the silicon atom.

Below is a table of representative calculated geometric parameters for an alkylmethyldichlorosilane, based on DFT optimizations of similar structures. researchgate.netnih.govresearchgate.netscirp.org

ParameterBond/AngleCalculated Value
Bond Length (Å)Si-C (methyl)1.87
Si-C (hexyl)1.88
Si-Cl2.07
C-C (hexyl avg.)1.54
Bond Angle (°)Cl-Si-Cl108.5
C(methyl)-Si-C(hexyl)112.0
Cl-Si-C109.0
Si-C-C (hexyl)110.5

Note: These values are illustrative and based on DFT calculations for analogous alkylmethyldichlorosilanes.

This compound can participate in various chemical reactions, with hydrosilylation being a prominent example. nih.gov This reaction involves the addition of a Si-H bond across a double bond, a process often catalyzed by transition metals like platinum. nih.gov Computational modeling, particularly using DFT, is crucial for elucidating the complex mechanisms of such reactions. researchgate.net

The Chalk-Harrod mechanism is a widely accepted model for platinum-catalyzed hydrosilylation. nih.gov DFT calculations can map the potential energy surface of the reaction, identifying the structures and energies of reactants, transition states, and products. researchgate.net This allows for the determination of activation barriers and reaction energies, providing insights into the reaction kinetics and thermodynamics.

For a dichlorosilane (B8785471), the proposed catalytic cycle involves:

Oxidative Addition: The hydrosilane (after conversion from the dichlorosilane) adds to the platinum catalyst.

Olefin Coordination: The alkene coordinates to the platinum center.

Migratory Insertion: The alkene inserts into either the Pt-H or Pt-Si bond. DFT studies have shown that the preferred pathway can depend on the specific catalyst and substrates. uu.nl

Reductive Elimination: The final product is eliminated from the catalyst, regenerating the active catalytic species.

DFT studies provide detailed information on the geometry of the transition states, which is critical for understanding the regioselectivity and stereoselectivity of the reaction. By modeling these pathways, researchers can predict how changes in the silane's substituents, like the hexyl and methyl groups, affect the reaction's efficiency and outcome. researchgate.net

Molecular Dynamics and Monte Carlo Simulations

While quantum chemical calculations are excellent for understanding static molecular properties and reaction mechanisms, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are employed to study the dynamic behavior of molecules and larger systems over time.

The hexyl group of this compound provides significant conformational flexibility. MD simulations can be used to explore the potential energy surface associated with the rotation around the various C-C and Si-C bonds. acs.orgacs.org These simulations track the positions and velocities of atoms over time, allowing for the characterization of preferred conformations and the energy barriers between them. ugm.ac.idnih.govbiomedres.us

Key aspects of the conformational analysis include:

Dihedral Angle Distributions: Analysis of the trajectories from MD simulations reveals the most probable dihedral angles for the bonds in the hexyl chain. The gauche and anti conformations of the C-C-C-C backbone are of particular interest.

Rotational Energy Barriers: The energy required to rotate around a specific bond can be calculated. For the Si-C bond, the energy barrier is influenced by the steric bulk of the other substituents on the silicon atom. acs.org

Radius of Gyration: This parameter provides a measure of the compactness of the hexyl chain. MD simulations can show how the chain's shape fluctuates between extended and more compact forms. nih.gov

The conformational preferences of the hexyl chain are important as they can influence the reactivity of the molecule and the packing of molecules in condensed phases or in polymers. acs.org

This compound can serve as a monomer for the synthesis of polysilanes, which are polymers with a silicon backbone. wikipedia.org MD and MC simulations are invaluable for studying the structure and dynamics of these polymers. uu.nlresearchgate.net

Monte Carlo simulations are particularly useful for studying the formation and equilibrium structure of polysilane networks. researchgate.net These simulations can model the Wurtz-type coupling reaction of dichlorosilanes, predicting outcomes such as: wikipedia.org

Ring vs. Chain Formation: MC simulations have shown that ring formation is a significant factor in polysilane synthesis. researchgate.net

Network Structure: For multifunctional monomers, MC methods can predict the degree of branching and cross-linking, revealing the formation of complex networks incorporating cyclic structures, linear chains, and branching points. researchgate.net

Molecular Dynamics simulations provide insights into the dynamic behavior of the resulting polymer chains. acs.org For a polymer like poly(methylhexylsilylene), MD simulations can reveal:

Side-Chain Dynamics: The hexyl side chains exhibit their own dynamics, which can affect the polymer's properties. At low temperatures, the side chains may "crystallize," forcing the polymer backbone into a more ordered conformation, which can be observed through changes in the polymer's UV absorption spectrum. acs.org

Intermolecular Interactions: In a bulk polymer sample, MD simulations can be used to study the interactions between polymer chains. These interactions are governed by van der Waals forces between the hexyl and methyl groups on adjacent chains and influence the material's bulk properties like density and glass transition temperature.

Materials Modeling and Simulation for Application Prediction

Computational modeling plays a crucial role in predicting the properties of materials derived from this compound, thereby guiding the design of new materials for specific applications. mdpi.com By simulating the behavior of these materials at the molecular level, researchers can forecast their macroscopic properties.

For instance, this compound can be used to create functionalized surfaces or coatings. MD simulations can model the self-assembly of alkylsilane monolayers on substrates like silica (B1680970). acs.org These simulations can predict:

Coating Density and Ordering: How the molecules pack on the surface and the orientation of the hexyl chains.

Surface Properties: The simulations can predict the hydrophobicity of the resulting surface by analyzing the arrangement of the nonpolar hexyl groups at the interface. mdpi.commdpi.com

Mechanical Properties: The simulations can be used to estimate properties like the coefficient of friction for the coating, which is relevant for applications in lubrication. paint.org

When this compound is incorporated into polysilane copolymers, simulations can help predict the final material's electronic and optical properties. patsnap.com The conformation of the silicon backbone, which is influenced by the size and dynamics of the hexyl side chains, has a strong effect on the σ-electron delocalization along the chain. wikipedia.org This, in turn, dictates the material's UV absorption characteristics and its potential for use in applications such as photoresists or as semiconductor materials. patsnap.com By systematically varying the monomer composition in a computational model, it is possible to screen for polymer structures with desired electronic properties before undertaking extensive experimental synthesis. mdpi.com

Design and Prediction of Advanced Material Properties

Computational methods are at the forefront of designing and predicting the properties of advanced materials derived from or incorporating this compound. By simulating the molecule's behavior, researchers can forecast a range of physicochemical properties, guiding the synthesis of materials with tailored characteristics.

One of the primary applications of computational chemistry in this context is the prediction of fundamental molecular properties. For instance, DFT calculations can be employed to determine the electronic properties of this compound, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These values are critical in understanding the molecule's reactivity and its potential as a precursor for electronic materials.

Furthermore, these computational approaches can predict macroscopic properties. For example, simulations can estimate the bulk modulus of polymers functionalized with this compound, providing insights into their mechanical resilience. The table below presents a hypothetical set of predicted properties for a polymer matrix incorporating this silane (B1218182), showcasing the power of computational prediction.

PropertyPredicted ValueComputational Method
Bulk Modulus12 GPaMolecular Dynamics
HOMO Energy-7.2 eVDensity Functional Theory
LUMO Energy-0.5 eVDensity Functional Theory
Surface Energy35 mN/mMolecular Dynamics

This interactive table showcases computationally predicted properties of a hypothetical advanced material incorporating this compound. The values are illustrative and derived from typical results of the indicated computational methods.

Interface Modeling in Surface Modification Applications

This compound is often utilized to modify the surfaces of materials, altering properties such as hydrophobicity, adhesion, and chemical resistance. Molecular dynamics simulations are particularly adept at modeling the interface between a substrate and a self-assembled monolayer (SAM) of this silane.

These simulations can reveal how the hexyl chains of the silane molecules orient themselves on a surface, the density of the resulting monolayer, and the nature of the interactions with the underlying substrate. For example, MD simulations can predict the tilt angle of the alkyl chains relative to the surface normal, a key parameter influencing the wettability and frictional properties of the modified surface. By understanding these interfacial phenomena at the atomic scale, researchers can design more effective surface treatments for a wide range of applications, from anti-fouling coatings to biocompatible implants.

Development of Predictive Models (e.g., QSAR, Machine Learning) in Organosilicon Chemistry

The development of predictive models, such as Quantitative Structure-Activity Relationship (QSAR) and machine learning (ML) models, represents a significant advancement in organosilicon chemistry. researchgate.netwalshmedicalmedia.comstackexchange.com These models establish mathematical relationships between the chemical structure of a molecule and its physicochemical properties or biological activity. wikipedia.org For compounds like this compound, these models can rapidly predict properties that would otherwise require time-consuming and expensive experimental measurement.

QSAR models in organosilicon chemistry often utilize a variety of molecular descriptors. These can range from simple constitutional descriptors like molecular weight to more complex quantum-chemical descriptors such as HOMO and LUMO energies. ucsb.edu By correlating these descriptors with experimentally determined properties of a series of related compounds, a predictive model can be built.

For instance, a QSAR model could be developed to predict the boiling points of a series of alkylmethyldichlorosilanes. The table below presents a small dataset that could be used to build such a model, including both experimental data and calculated molecular descriptors.

CompoundAlkyl Chain LengthMolecular Weight (g/mol)Boiling Point (°C)
Methylpropyldichlorosilane3157.12125
Butyldichloromethylsilane4171.14148
This compound6199.19205

This interactive table provides a sample dataset for building a QSAR model to predict the boiling point of alkylmethyldichlorosilanes based on their alkyl chain length and molecular weight.

Building on the principles of QSAR, machine learning offers even more powerful and flexible approaches to property prediction. hufocw.orgnih.gov ML algorithms, such as neural networks and support vector machines, can learn complex, non-linear relationships within large datasets of chemical information. researchgate.net In the context of organosilicon chemistry, ML models can be trained on vast databases of compounds to predict a wide array of properties, from spectroscopic data to material performance metrics. chemicalbook.com This data-driven approach is poised to revolutionize the discovery and design of new organosilicon materials with optimized properties for specific applications.

Q & A

Q. What are the optimal synthetic routes for Hexylmethyldichlorosilane, and how do reaction conditions influence yield?

this compound is typically synthesized via the Rochow-Müller process, where silicon reacts with methyl chloride and hexyl chloride in the presence of a copper catalyst. Methodologically, researchers should vary parameters such as temperature (180–300°C), catalyst loading (5–15 wt%), and reactant stoichiometry to optimize yield. Gas chromatography (GC) and nuclear magnetic resonance (NMR) are critical for tracking reaction progress and purity . Comparative studies with analogous silanes (e.g., dimethyldichlorosilane) can highlight reactivity differences due to the hexyl group’s steric effects .

Q. How can researchers characterize this compound’s physicochemical properties with precision?

Key characterization steps include:

  • Spectroscopy : 29Si NMR^{29}\text{Si NMR} to confirm Si-Cl bond integrity (δ = 10–20 ppm) and FT-IR for Si-C stretching (600–700 cm1^{-1}).
  • Thermal Analysis : Differential scanning calorimetry (DSC) to assess thermal stability (decomposition onset ~250°C).
  • Hydrolysis Kinetics : Monitor byproduct formation (e.g., HCl) via titration under controlled humidity . Standard protocols from Medicinal Chemistry Research guidelines ensure reproducibility, particularly in spectral data documentation .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Due to its moisture sensitivity and corrosivity:

  • Engineering Controls : Use nitrogen-purged gloveboxes or sealed reactors to prevent hydrolysis.
  • PPE : Fire-resistant lab coats, nitrile gloves (tested against chlorosilanes), and full-face respirators if vapor concentrations exceed 5 ppm .
  • Emergency Procedures : Neutralize spills with dry sand or sodium bicarbonate, avoiding water to prevent exothermic reactions .

Advanced Research Questions

Q. How do steric and electronic effects of the hexyl group influence this compound’s reactivity in surface functionalization?

Advanced studies should employ:

  • Surface Plasmon Resonance (SPR) or X-ray Photoelectron Spectroscopy (XPS) to compare monolayer formation kinetics with shorter-chain analogs (e.g., methyltrichlorosilane).
  • Computational Modeling : Density functional theory (DFT) to calculate electron density distributions and transition states during siloxane bond formation. Contradictions in literature about surface coverage efficiency (e.g., hexyl vs. methyl groups) require systematic control of substrate roughness and solvent polarity .

Q. What analytical strategies resolve contradictions in reported hydrolysis byproducts of this compound?

Conflicting data on cyclic vs. linear oligomer formation can be addressed by:

  • High-Resolution Mass Spectrometry (HRMS) to identify oligomer structures.
  • Kinetic Isotope Effects (KIE) : Use deuterated water (D2OD_2O) to probe rate-determining steps in hydrolysis pathways.
  • In situ Raman Spectroscopy to track intermediate silanol species. Cross-referencing with hydrolysis mechanisms of dichlorosilanes (e.g., dimethyldichlorosilane) helps isolate the hexyl group’s role .

Q. How can researchers design experiments to evaluate this compound’s stability under extreme conditions (e.g., high humidity, UV exposure)?

Methodologies include:

  • Accelerated Aging Tests : Expose samples to 85% relative humidity at 60°C for 72+ hours, followed by GC-MS analysis of degradation products.
  • UV-Vis Spectroscopy : Monitor Si-Cl bond cleavage under UV irradiation (254 nm) in quartz reactors. Statistical tools like ANOVA are critical for validating reproducibility across batches .

Data Analysis and Reporting

Q. What statistical methods are recommended for analyzing discrepancies in this compound’s reported toxicity data?

  • Meta-Analysis : Aggregate data from HSDB, IARC, and eChemPortal to identify outliers.
  • Dose-Response Modeling : Fit EC50_{50} values (e.g., from zebrafish embryo assays) using nonlinear regression. Contradictions often arise from variations in test organisms or exposure durations; standardized OECD protocols mitigate these issues .

Q. How should researchers structure a literature review to address gaps in this compound’s applications in hybrid nanomaterials?

  • Bibliometric Tools : Use Google Scholar’s citation tracking to identify seminal papers and emerging trends (e.g., nanocomposite dielectrics) .

    Google除了具有传统的文献检索功能外,还具有引文检索功能论文大学生学习-6907174336143084813
    01:08
  • Critical Appraisal : Contrast synthesis methods in patents vs. peer-reviewed journals, noting discrepancies in scalability claims .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.